Navigating the Unseen: A Technical Guide to the Toxicity and Safety Profile of 3-Oxo-3-(phenylsulfonamido)propionic Acid
Navigating the Unseen: A Technical Guide to the Toxicity and Safety Profile of 3-Oxo-3-(phenylsulfonamido)propionic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of novel chemical entities with therapeutic potential necessitates a rigorous and early assessment of their safety profiles. This guide provides a comprehensive framework for the toxicological evaluation of 3-Oxo-3-(phenylsulfonamido)propionic acid, a compound of interest for which public toxicity data is currently limited. As your Senior Application Scientist, this document moves beyond a generic template, offering a bespoke, logic-driven strategy for characterizing the potential hazards of this molecule. We will delve into a tiered approach, commencing with in silico predictive modeling, progressing to a suite of in vitro assays, and culminating in targeted in vivo studies. Each proposed step is underpinned by established scientific principles and regulatory guidelines, ensuring a self-validating and robust safety assessment. The causality behind experimental choices is elucidated, providing not just the 'what' but the critical 'why' for each protocol. This guide is designed to be an actionable resource, empowering researchers to proactively de-risk this promising compound and make informed decisions in the drug development pipeline.
Introduction: Unveiling the Molecule of Interest
3-Oxo-3-(phenylsulfonamido)propionic acid is a small molecule characterized by the presence of a sulfonamide group and a propionic acid moiety. While its specific therapeutic applications are under investigation, its structural alerts warrant a thorough toxicological assessment. The sulfonamide group is a well-known pharmacophore, but it is also associated with a range of adverse drug reactions, including hypersensitivity, hepatotoxicity, and nephrotoxicity.[1] Similarly, propionic acid derivatives, while common in non-steroidal anti-inflammatory drugs (NSAIDs), can be associated with gastrointestinal and renal side effects.[2]
This guide, therefore, outlines a systematic approach to comprehensively evaluate the safety profile of 3-Oxo-3-(phenylsulfonamido)propionic acid.
Table 1: Physicochemical and Initial Safety Data for 3-Oxo-3-(phenylsulfonamido)propionic Acid
| Property | Value | Source |
| CAS Number | 409332-59-8 | Sigma-Aldrich |
| Molecular Formula | C₉H₉NO₅S | Sigma-Aldrich |
| Molecular Weight | 243.24 g/mol | Sigma-Aldrich |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Sigma-Aldrich |
| Signal Word | Warning | Sigma-Aldrich |
Tier 1: In Silico Toxicity Prediction - The Digital First Pass
Before embarking on resource-intensive experimental studies, a robust in silico analysis can provide valuable initial insights into the potential toxicological liabilities of 3-Oxo-3-(phenylsulfonamido)propionic acid.[3] These computational models leverage vast databases of known chemical structures and their associated toxicities to predict the likelihood of adverse effects.
Rationale for In Silico Assessment
-
Early Hazard Identification: In silico tools can flag potential toxicophores (substructures associated with toxicity) within the molecule, guiding the focus of subsequent experimental assays.[3]
-
Cost and Time Efficiency: Computational screening is significantly faster and less expensive than in vitro or in vivo testing, allowing for the early prioritization or de-selection of drug candidates.[4]
-
Ethical Considerations (3Rs): By predicting potential toxicities, in silico methods contribute to the principles of Replacement, Reduction, and Refinement of animal testing.
Recommended In Silico Workflow
Caption: Workflow for in silico toxicity prediction of 3-Oxo-3-(phenylsulfonamido)propionic acid.
Data Interpretation and Next Steps
The output from these models will be a series of predictions, often with associated confidence levels. For instance, a prediction of potential hepatotoxicity from a 2-arylacetic or 3-arylpropionic acid toxicophoric group would strongly suggest prioritizing in vitro liver cell line assays.[5] Similarly, a structural alert for mutagenicity would necessitate a confirmatory Ames test.
Tier 2: In Vitro Assessment - Cellular Insights
In vitro assays provide the first experimental data on the biological activity of the compound at the cellular level. These tests are crucial for confirming in silico predictions and for determining the concentration range for subsequent studies.[1]
Cytotoxicity Assays: Gauging the Fundamental Impact
The initial step is to determine the concentration at which 3-Oxo-3-(phenylsulfonamido)propionic acid exerts a cytotoxic effect on various cell lines.
-
Cell Seeding: Plate relevant human cell lines (e.g., HepG2 for liver, HK-2 for kidney, and a non-specialized line like HEK293) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3-Oxo-3-(phenylsulfonamido)propionic acid in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (the solvent used to dissolve the compound) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
Genotoxicity Assessment: The Ames Test (OECD 471)
The Ames test is a widely accepted bacterial reverse mutation assay used to detect the mutagenic potential of a chemical.[6][7]
-
Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.
-
Metabolic Activation: Conduct the assay both with and without the addition of a mammalian liver S9 fraction to mimic metabolic activation.[6]
-
Exposure: Expose the bacterial strains to various concentrations of 3-Oxo-3-(phenylsulfonamido)propionic acid using either the plate incorporation or pre-incubation method.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have undergone a mutation allowing them to grow on the minimal medium).
-
Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Caption: Workflow for the Ames test (OECD 471).
Tier 3: In Vivo Acute Oral Toxicity - A First Look in a Whole Organism
Should the in vitro data not reveal significant cytotoxicity or genotoxicity, a preliminary in vivo study is warranted to understand the compound's effects in a whole biological system. The acute oral toxicity study provides an initial estimation of the substance's lethal dose (LD50) and identifies potential target organs for toxicity.
Rationale and Regulatory Context
In vivo studies are essential for understanding the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that cannot be fully replicated in vitro. The OECD provides several guidelines for acute oral toxicity testing, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[8][9][10][11] The choice of method often depends on the expected toxicity and regulatory requirements.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
This method is chosen for its efficiency in estimating the LD50 while minimizing the number of animals used.
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).
-
Dose Selection: The starting dose is based on in vitro cytotoxicity data, as recommended by OECD Guidance Document 129.[12][13]
-
Dosing: Administer a single oral dose of 3-Oxo-3-(phenylsulfonamido)propionic acid to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality, with close observation for the first 4 hours and then daily for 14 days.
-
Sequential Dosing: If the first animal survives, the next animal is given a higher dose. If the first animal dies, the next animal receives a lower dose. This sequential process continues until the criteria for stopping the study are met.
-
Data Collection: Record body weights weekly, and note all clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any macroscopic pathological changes in organs and tissues.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method.[9]
Caption: Workflow for an in vivo acute oral toxicity study (OECD 425).
Mechanistic Insights: Understanding the "Why"
The sulfonamide moiety is known to undergo metabolic activation to reactive metabolites, which can lead to idiosyncratic toxicity.[14] Specifically, oxidation can form hydroxylamine and nitroso derivatives that are more toxic than the parent compound.[15]
Caption: Simplified metabolic activation pathway of sulfonamides leading to toxicity.
Future studies should investigate the metabolic profile of 3-Oxo-3-(phenylsulfonamido)propionic acid to identify if similar reactive metabolites are formed. This can be achieved through in vitro studies using liver microsomes followed by analytical techniques such as LC-MS/MS.
Conclusion and Future Directions
This guide has outlined a robust, tiered strategy for the comprehensive toxicological evaluation of 3-Oxo-3-(phenylsulfonamido)propionic acid. By integrating in silico, in vitro, and in vivo approaches, researchers can build a detailed safety profile of this compound in a scientifically sound, ethical, and efficient manner. The results from this proposed workflow will be critical for making informed decisions regarding the continued development of this molecule and for designing more advanced, specific toxicity studies if warranted. The ultimate goal is to ensure that any potential therapeutic benefits are weighed against a thorough understanding of the compound's safety profile.
References
-
AMES Test (OECD 471) - Biocompatibility Analyses - TTS Laboratuvar Hizmetleri. (n.d.). Retrieved from [Link]
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471) - NIB. (n.d.). Retrieved from [Link]
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from [Link]
-
The Ames Test or Bacterial Reverse Mutation Test - Eurofins Australia. (2024, February 28). Retrieved from [Link]
-
OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved from [Link]
-
Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. (2022, June 30). Retrieved from [Link]
-
Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI. (n.d.). Retrieved from [Link]
-
Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD. (2010, July 20). Retrieved from [Link]
-
Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD. (2002, February 8). Retrieved from [Link]
-
Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage | OECD. (2025, June 25). Retrieved from [Link]
-
Guidelines for the Testing of Chemicals - OECD. (n.d.). Retrieved from [Link]
-
OECD 471 Ames Test | Regulatory Genotoxicity Studies - Gentronix. (2026, February 10). Retrieved from [Link]
-
Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity - ACP Journals. (n.d.). Retrieved from [Link]
-
Updates to OECD in vitro and in chemico test guidelines - PETA Science Consortium International e.V. (2021, June 18). Retrieved from [Link]
-
In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab. (n.d.). Retrieved from [Link]
-
Propanoic acid: Human health tier II assessment. (2016, July 1). Retrieved from [Link]
-
Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. (n.d.). Retrieved from [Link]
-
Comparative mutagenic and genotoxic effects of three propionic acid derivatives ibuprofen, ketoprofen and naproxen - PubMed. (n.d.). Retrieved from [Link]
-
The metabolism of sulphonamides - PubMed. (n.d.). Retrieved from [Link]
-
Propionic Acid Derivative: Significance and symbolism. (2025, November 6). Retrieved from [Link]
-
Propionic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Propionic Acid and Derivatives - ResearchGate. (n.d.). Retrieved from [Link]
-
Metabolism of Sulfonamides - Karger Publishers. (n.d.). Retrieved from [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved from [Link]
-
Clinical toxicity of sulfonamides - ResearchGate. (n.d.). Retrieved from [Link]
-
Making in silico predictive models for toxicology FAIR - Repositori UPF. (2023, April 8). Retrieved from [Link]
-
In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - Frontiers. (2018, February 20). Retrieved from [Link]
-
Streamlining Toxicity Predictions with In Silico Profiling - Life Science Software - Instem. (2024, December 13). Retrieved from [Link]
-
Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants | Environmental Science & Technology - ACS Publications. (2023, March 15). Retrieved from [Link]
-
Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved from [Link]
-
Time-course of toxicity of reactive sulfonamide metabolites - PubMed. (n.d.). Retrieved from [Link]
-
Propionic Acid: Method of Production, Current State and Perspectives - PMC. (n.d.). Retrieved from [Link]
-
In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity - MDPI. (2019, April 15). Retrieved from [Link]
-
Prediction of key toxicity endpoints of AP-238 a new psychoactive substance for clinical toxicology and forensic purposes using in silico methods - PMC. (2024, November 22). Retrieved from [Link]
-
Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response - PubMed. (2012, December 10). Retrieved from [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orientjchem.org [orientjchem.org]
- 3. instem.com [instem.com]
- 4. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. ttslaboratuvar.com [ttslaboratuvar.com]
- 7. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 8. researchgate.net [researchgate.net]
- 9. oecd.org [oecd.org]
- 10. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab [toxlab.co]
- 14. acpjournals.org [acpjournals.org]
- 15. Time-course of toxicity of reactive sulfonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
